molecular formula C22H21N5O3 B2602710 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034418-36-3

1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2602710
CAS No.: 2034418-36-3
M. Wt: 403.442
InChI Key: AQLZJBFWMAMKOP-UHFFFAOYSA-N
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Description

1-(1-(1H-Benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a novel chemical entity designed for preclinical research and screening. This hybrid molecule incorporates a 1H-benzo[d]imidazole scaffold, a structure recognized for its diverse biological profiles. Scientific literature indicates that benzimidazole derivatives are frequently investigated for their potential anti-inflammatory properties, with some analogs shown to inhibit the production of key inflammatory mediators like NO and TNF-α in cellular models . Other studies explore functionalized 1H-benzo[d]imidazoles for their protective effects in models of neurodegenerative diseases . Furthermore, the 3-phenylimidazolidine-2,4-dione (hydantoin) component is a privileged structure in medicinal chemistry. Patents reveal that derivatives containing this moiety are being studied as inhibitors of enzymes like ADAMTS for the potential treatment of conditions such as osteoarthritis, targeting pathways involved in cartilage catabolism and homeostasis . The integration of these pharmacophores through a piperidine linker suggests potential for multi-target activity or optimized pharmacokinetic properties. Researchers may find this compound valuable for probing inflammatory pathways, neurodegenerative mechanisms, or enzyme inhibition. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c28-20-13-26(22(30)27(20)17-4-2-1-3-5-17)16-8-10-25(11-9-16)21(29)15-6-7-18-19(12-15)24-14-23-18/h1-7,12,14,16H,8-11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLZJBFWMAMKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps:

    Formation of the benzimidazole moiety: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Piperidine ring incorporation: The benzimidazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Imidazolidine-dione formation: The final step involves the cyclization of the intermediate with a suitable reagent to form the imidazolidine-dione structure.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzimidazole or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is C15H16N6O2C_{15}H_{16}N_{6}O_{2}, with a molecular weight of approximately 312.33 g/mol. Its structure features a benzo[d]imidazole moiety, which is known for its biological activity, particularly in the context of drug design and development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzo[d]imidazole derivatives. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis . The incorporation of the benzo[d]imidazole structure into new compounds has been linked to enhanced antimicrobial efficacy.

In one study, synthesized compounds exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL against resistant strains of bacteria . This suggests that compounds like this compound could be promising candidates for developing new antibiotics.

Receptor Binding Studies

Compounds containing the benzo[d]imidazole framework have been investigated for their binding affinities to various receptors. For example, studies have demonstrated that derivatives can bind to dopamine D2 receptors and serotonin 5-HT_1A receptors . These interactions are crucial for the development of pharmaceuticals targeting conditions such as schizophrenia and depression.

The structural features of the compound allow it to interact effectively with these receptors, potentially leading to novel therapeutic agents with improved efficacy and reduced side effects.

Case Study: Antimicrobial Efficacy

A series of experiments conducted on synthesized benzo[d]imidazole derivatives revealed their potential as antimicrobial agents. The study involved testing various derivatives against a panel of microorganisms. Results indicated that certain compounds displayed potent activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

CompoundMIC (µg/mL)Target Organism
Compound A< 1Staphylococcus aureus
Compound B3.9Mycobacterium smegmatis
Compound C7.8Candida albicans

This table summarizes the antimicrobial activity observed in selected compounds derived from the benzo[d]imidazole framework.

Case Study: Receptor Binding Affinity

In another study focusing on receptor interactions, several benzo[d]imidazole derivatives were tested for their binding affinity to serotonin receptors. The results showed promising binding profiles, indicating that modifications to the benzo[d]imidazole structure could enhance receptor selectivity and potency .

CompoundReceptor TypeBinding Affinity (Ki)
Compound DD250 nM
Compound E5-HT_1A20 nM

This data illustrates the potential of these compounds in developing new treatments for psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity, while the imidazolidine-dione structure may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several pharmacologically relevant molecules. Below is a comparative analysis based on substituents, molecular properties, and inferred biological activities:

Compound Molecular Weight Key Substituents Potential Biological Activity Source
1-(1-(1H-Benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione 449.44 (calculated) Benzimidazole-5-carbonyl, phenylimidazolidinedione Antimicrobial (inferred from benzimidazole derivatives); potential CNS receptor modulation Hypothetical
BG15713: 1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione 421.47 Benzothiadiazole-5-carbonyl (electron-deficient heterocycle) Fluorescent probes; possible kinase inhibition due to benzothiadiazole’s electronic properties Product index
I-BET469: 5-(1-(1,3-Dimethoxypropan-2-yl)-5-morpholino-1H-benzo[d]imidazol-2-yl)-1,3-dimethylpyridin-2(1H)-one 426.51 Morpholino, dimethoxypropan-2-yl, dimethylpyridinone BET bromodomain inhibition (epigenetic regulation) Chemical catalog
Anandamide (Arachidonylethanolamide) 347.53 Arachidonic acid-derived ethanolamide Endogenous cannabinoid receptor ligand; modulates neurotransmission and pain pathways Research paper

Key Findings:

Electron-Deficient vs. Electron-Rich Cores: The target compound’s benzimidazole core is electron-rich, facilitating interactions with enzymes or receptors via π-π stacking or hydrogen bonding. Anandamide, while structurally distinct, shares a focus on receptor binding (cannabinoid receptors) but lacks the heterocyclic complexity of the target compound .

Pharmacokinetic Implications :

  • The hydantoin (imidazolidine-2,4-dione) group in the target compound may improve metabolic stability compared to simpler amide-containing analogues like anandamide, which is rapidly hydrolyzed by fatty acid amide hydrolase (FAAH) .

Therapeutic Potential: I-BET469’s morpholino and pyridinone groups enhance solubility and target selectivity for BET proteins, a feature absent in the target compound. However, the latter’s phenylimidazolidinedione moiety could offer unique binding interactions in antimicrobial or CNS-targeted applications .

Limitations of Current Data:

  • No direct biological data for the target compound were found in the provided evidence. Comparisons are based on structural analogs and inferred mechanisms.
  • Synthesis protocols for the target compound (e.g., via hydrazine-mediated cyclization as in ) remain hypothetical, requiring validation .

Biological Activity

The compound 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (often referred to as BBP) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in cancer treatment and as a modulator of various biological pathways. This article reviews the biological activity of BBP, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of BBP is C20H22N4O2C_{20}H_{22}N_4O_2, and it features a complex structure that includes benzimidazole and imidazolidine moieties. These structural components are known to influence the compound's interaction with biological targets.

BBP exhibits its biological activity through several mechanisms:

  • DNA Interaction : BBP has been shown to bind to DNA, particularly affecting the minor groove. This interaction can inhibit DNA replication and transcription, leading to apoptosis in cancer cells .
  • Topoisomerase Inhibition : Research indicates that BBP acts as an inhibitor of human topoisomerase I (Hu Topo I), an enzyme crucial for DNA unwinding during replication. The inhibition of this enzyme can lead to increased DNA damage and cell death in rapidly dividing cells .
  • GABA-A Receptor Modulation : Some derivatives of benzimidazole compounds have been identified as positive allosteric modulators of the GABA-A receptor, suggesting that BBP may also influence neurological pathways .

Anticancer Activity

BBP was evaluated against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). The results indicated that:

  • Compound 12b exhibited significant inhibitory activity with an IC50 value comparable to standard chemotherapeutics like camptothecin.
  • Flow cytometric analysis revealed that BBP induces G2/M phase cell cycle arrest, indicating its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity

CompoundIC50 (μM)Cell Line TestedMechanism
12b16NCI 60Topoisomerase I Inhibition
BBPVariesVariousDNA Binding & Cell Cycle Arrest

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of benzimidazole and evaluated their anticancer properties. Among these, compounds similar to BBP showed enhanced lipophilicity and sequence specificity, which are critical for targeting cancer cells effectively .
  • GABA-A Receptor Modulation : Another study highlighted the ability of benzimidazole derivatives to modulate GABA-A receptors, suggesting a dual mechanism where BBP could potentially address both neurological disorders and cancer through its multifaceted action .

Q & A

Q. What are the common synthetic routes for synthesizing 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione?

Synthesis typically involves multi-step reactions combining benzo[d]imidazole, piperidine, and imidazolidine moieties. For example:

  • Step 1 : Condensation of 1H-benzo[d]imidazole-5-carboxylic acid with piperidin-4-amine under carbodiimide coupling conditions to form the piperidinyl-benzimidazole intermediate.
  • Step 2 : Cyclization with phenyl isocyanate or equivalent reagents to form the imidazolidine-2,4-dione core. Reaction conditions (e.g., reflux in ethanol or DMF, 6–12 hours) and purification methods (e.g., recrystallization from ethanol) are critical for yield optimization .
  • Validation : FT-IR (amide C=O stretch at ~1674–1731 cm⁻¹) and NMR (piperidine protons at δ 1.5–3.5 ppm) are used to confirm structural integrity .

Q. What spectroscopic techniques are recommended for structural validation of this compound?

  • FT-IR : Identifies carbonyl stretches (imidazolidine C=O at ~1700 cm⁻¹ and benzimidazole C=O at ~1674 cm⁻¹) and NH stretches (~3200–3388 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm), piperidine protons (δ 1.5–3.5 ppm), and imidazolidine NH (δ 10–12 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • Elemental Analysis : Validates purity (≥98% by HPLC) and stoichiometry (C, H, N percentages) .

Q. What in vitro assays are standard for evaluating its biological activity?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Antioxidant Potential : DPPH radical scavenging assays (IC₅₀ values reported in µM) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Catalyst Screening : Test coupling agents like HATU vs. EDC/HCl for amide bond formation efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for cyclization step yields .
  • Temperature Control : Reflux at 80°C vs. microwave-assisted synthesis (shorter reaction times, higher purity) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) to isolate enantiomers or remove byproducts .

Q. How can computational methods resolve contradictions in spectral data interpretation?

  • Density Functional Theory (DFT) : Simulate NMR/FT-IR spectra to validate experimental peaks (e.g., distinguishing imidazolidine vs. benzimidazole carbonyl environments) .
  • Molecular Docking : Predict binding conformations with biological targets (e.g., antimicrobial enzymes) to prioritize derivatives for synthesis .
  • QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with spectral shifts or bioactivity .

Q. What strategies address discrepancies in biological activity across similar derivatives?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. bromophenyl on antimicrobial potency) .
  • Metabolic Stability Testing : Incubate derivatives with liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation) .
  • Synergistic Studies : Combine with known antibiotics (e.g., ciprofloxacin) to assess additive vs. antagonistic effects .

Q. How can environmental fate studies be designed for this compound?

  • Degradation Pathways : Use HPLC-MS to track abiotic hydrolysis (pH 7–9 buffer) and photolysis (UV light exposure) products .
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays .
  • Bioaccumulation : Measure logP values (experimental vs. computational) to predict environmental persistence .

Methodological Notes

  • Contradictions in Evidence : Synthesis protocols in and differ in solvent choices (ethanol vs. DMF), requiring empirical optimization.
  • Advanced Techniques : For mechanistic studies, isotope labeling (e.g., ¹⁵N in imidazolidine) can track metabolic pathways .
  • Data Reproducibility : Standardize assay conditions (e.g., DPPH concentration, incubation time) to enable cross-study comparisons .

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